N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE
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Overview
Description
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is a complex organic compound with the molecular formula C21H18Br2N4O6 and a molar mass of 582.19882 g/mol This compound features a pentanedihydrazide backbone with two 6-bromo-1,3-benzodioxol-5-yl groups attached via methylene linkages
Preparation Methods
The synthesis of N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-bromo-1,3-benzodioxole: This intermediate can be synthesized from catechol with disubstituted halomethanes.
Condensation Reaction: The 6-bromo-1,3-benzodioxole is then reacted with pentanedihydrazide in the presence of a suitable condensing agent to form the final product.
Chemical Reactions Analysis
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Substitution: The bromine atoms in the benzodioxole rings can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methylene linkages and hydrazide groups may also play roles in binding to specific molecular targets .
Comparison with Similar Compounds
Similar compounds to N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide include:
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
3,5-Di-tert-butylbenzyl bromide: Another brominated compound with different substituents.
5-(Bromomethyl)-1,3-benzodioxole: Shares the benzodioxole ring and bromine substituent but differs in the overall structure.
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18Br2N4O6 |
---|---|
Molecular Weight |
582.2g/mol |
IUPAC Name |
N,N'-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C21H18Br2N4O6/c22-14-6-18-16(30-10-32-18)4-12(14)8-24-26-20(28)2-1-3-21(29)27-25-9-13-5-17-19(7-15(13)23)33-11-31-17/h4-9H,1-3,10-11H2,(H,26,28)(H,27,29)/b24-8+,25-9+ |
InChI Key |
AUIFTLRPTAEPGR-IQEGOQEASA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C3=CC4=C(OCO4)C=C3Br |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br |
Origin of Product |
United States |
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